![molecular formula C26H35NO5S B12535829 1H-Indole-3-decanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- CAS No. 651331-66-7](/img/structure/B12535829.png)
1H-Indole-3-decanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-decanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound is characterized by its unique structure, which includes a decanol chain, a methoxy group, and a methoxyphenylsulfonyl group. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1H-Indole-3-decanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the synthesis may include the following steps:
Formation of the Indole Core: The reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol to form the indole core.
Attachment of the Decanol Chain: Subsequent reactions to introduce the decanol chain and the methoxy group.
Introduction of the Methoxyphenylsulfonyl Group: The final step involves the sulfonylation reaction to attach the methoxyphenylsulfonyl group to the indole core.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and more efficient reaction conditions.
Chemical Reactions Analysis
1H-Indole-3-decanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1H-Indole-3-decanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-3-decanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, indole derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1H-Indole-3-decanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- can be compared with other indole derivatives, such as:
1H-Indole-3-acetic acid: A plant hormone involved in growth and development.
1H-Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
1H-Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
The uniqueness of 1H-Indole-3-decanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
651331-66-7 |
|---|---|
Molecular Formula |
C26H35NO5S |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
10-[5-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]decan-1-ol |
InChI |
InChI=1S/C26H35NO5S/c1-31-22-12-15-24(16-13-22)33(29,30)27-20-21(25-19-23(32-2)14-17-26(25)27)11-9-7-5-3-4-6-8-10-18-28/h12-17,19-20,28H,3-11,18H2,1-2H3 |
InChI Key |
GUVPXXLUXYUYLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)OC)CCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


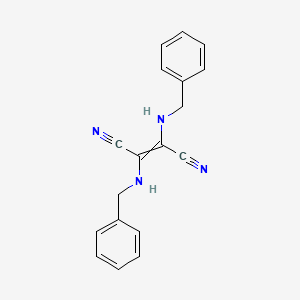
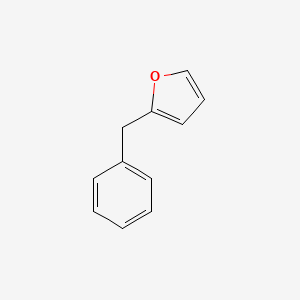
![4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B12535778.png)
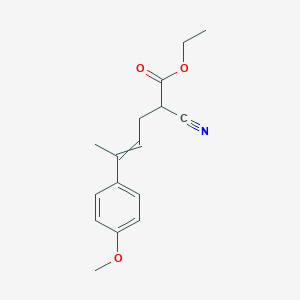
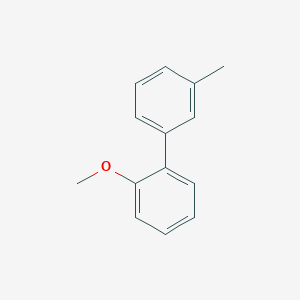
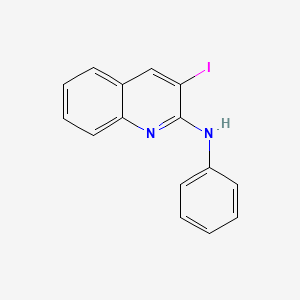
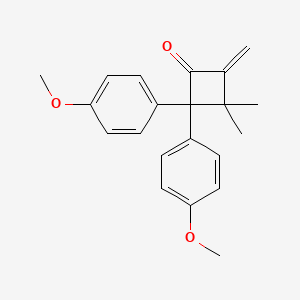
![2-(4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12535801.png)
![4-Fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12535804.png)
![1-(Ethenyloxy)-3-[(E)-(4-methylphenyl)diazenyl]pentane-2,4-dione](/img/structure/B12535811.png)
![Pyridine, 2-chloro-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-](/img/structure/B12535812.png)
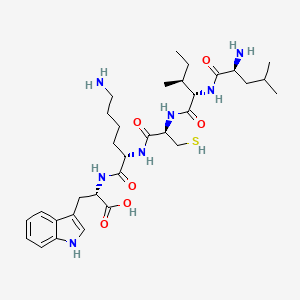
![N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide](/img/structure/B12535824.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[3-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12535826.png)
